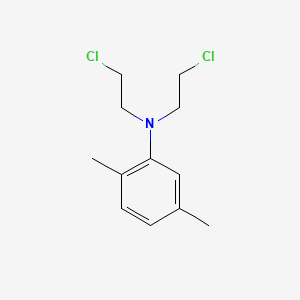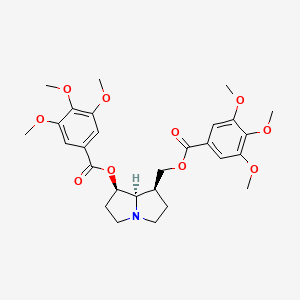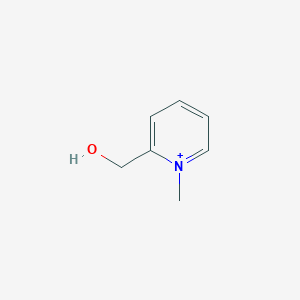
(1-Methylpyridin-1-ium-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylpyridin-1-ium-2-yl)methanol typically involves the reaction of pyridine derivatives with methylating agents. One common method includes the reaction of 2-pyridinemethanol with methyl iodide under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-Methylpyridin-1-ium-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: The methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products:
Oxidation: Formation of 2-formyl-1-methylpyridinium or 2-carboxy-1-methylpyridinium.
Reduction: Formation of 1,2-dihydro-1-methylpyridinium derivatives.
Substitution: Formation of various substituted pyridinium compounds.
Scientific Research Applications
(1-Methylpyridin-1-ium-2-yl)methanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methylpyridin-1-ium-2-yl)methanol involves its interaction with specific molecular targets. The compound can modulate enzymatic activities and influence cellular pathways by binding to active sites or altering the conformation of target proteins. This modulation can lead to changes in cellular processes, such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
2-Hydroxymethylpyridine: Similar structure but lacks the methyl group on the pyridinium ring.
1-Methyl-2-pyridinemethanol: Similar structure but differs in the position of the hydroxymethyl group.
Uniqueness: (1-Methylpyridin-1-ium-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1-methylpyridin-1-ium-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO/c1-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDPHODIAMIMSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NO+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390791 |
Source


|
| Record name | (1-methylpyridin-1-ium-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42330-62-1 |
Source


|
| Record name | (1-methylpyridin-1-ium-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)
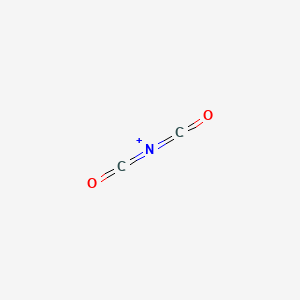
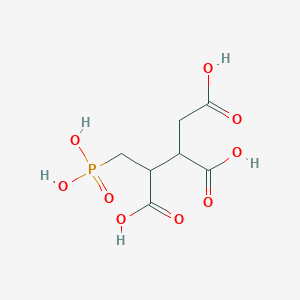
![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)

![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)
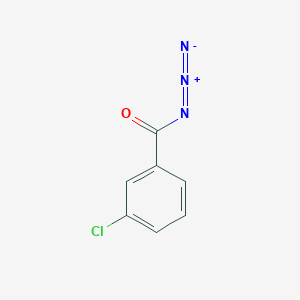

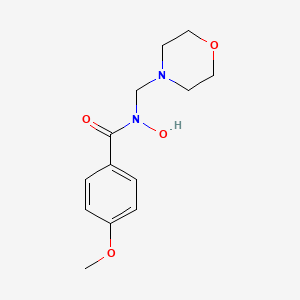
![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
